5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile
Description
Properties
CAS No. |
1270380-93-2 |
|---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.219 |
IUPAC Name |
5-pyrrolidin-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H11N3/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-10/h4,6-7,10,13H,1-3H2 |
InChI Key |
ZSZBKUWTRITPNN-UHFFFAOYSA-N |
SMILES |
C1CC(NC1)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 2 Pyrrolidinyl 3 Pyridinecarbonitrile and Its Structural Analogues
Total Synthesis Approaches to the Core Pyridine-Pyrrolidine Scaffold
The construction of the fundamental pyridine-pyrrolidine framework can be achieved through various convergent and linear strategies, focusing on the sequential or concerted formation of the two heterocyclic rings.
Cyclization Reactions for Pyridine (B92270) Ring Formation
The de novo synthesis of the pyridine ring is a critical aspect of assembling the target scaffold. Several cyclization strategies have been effectively utilized.
One prominent method involves the transition metal-catalyzed [2+2+2] cycloaddition . This reaction offers a powerful tool for the construction of substituted pyridines from simple, acyclic precursors. nih.govnih.gov In the context of the pyridine-pyrrolidine scaffold, this could involve the cycloaddition of a nitrile-containing substrate with two alkyne molecules, or the reaction of a nitrogen-linked 1,6-diyne with a nitrile. researchgate.netgoogle.com The choice of metal catalyst, which can include cobalt, rhodium, ruthenium, and iron, is crucial for the efficiency and regioselectivity of the reaction. google.comrsc.org
Aza-Diels-Alder reactions represent another versatile approach to pyridine synthesis. nih.govmdpi.comosaka-u.ac.jp These reactions involve the [4+2] cycloaddition of a 1-azadiene with a suitable dienophile. nih.gov For the synthesis of the target scaffold, a precursor containing a pre-formed pyrrolidine (B122466) ring could be elaborated into a 1-azadiene and subsequently reacted with a dienophile to construct the pyridine ring. osaka-u.ac.jp A notable example is the bio-inspired synthesis of pyritide A2, where an aza-Diels-Alder reaction is used to form the pyridine core from an amino acid precursor. osaka-u.ac.jp
Additionally, one-pot methods for the synthesis of highly functionalized nicotinonitriles have been reported, such as the reaction of 1,3-diaryl-prop-2-en-1-ones with malononitrile. nih.gov While not directly yielding the pyrrolidinyl substituent, these methods provide a functionalized pyridine core that can be further modified.
| Pyridine Ring Formation Strategy | Key Reactants | Catalyst/Conditions | Reference |
| Transition Metal-Catalyzed [2+2+2] Cycloaddition | Alkynes, Nitriles | Co, Rh, Ru, Fe | nih.govnih.govgoogle.comrsc.org |
| Aza-Diels-Alder Reaction | 1-Azadienes, Dienophiles | Thermal or Lewis Acid | nih.govmdpi.comosaka-u.ac.jp |
| One-pot Nicotinonitrile Synthesis | 1,3-Diaryl-prop-2-en-1-ones, Malononitrile | Basic conditions | nih.gov |
Construction of the Pyrrolidine Moiety
The formation of the pyrrolidine ring, often with stereochemical control, is another cornerstone of the total synthesis of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile.
A powerful and widely used method is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes. nih.govnih.govepa.gov This approach allows for the direct construction of the five-membered ring with control over multiple stereocenters. The azomethine ylides can be generated in situ from various precursors, including α-amino acids or their corresponding esters. For the synthesis of the target molecule, an imine derived from a pyridine aldehyde could be used to generate the azomethine ylide, which then reacts with a dipolarophile.
Ring contraction of pyridines has emerged as a novel strategy for pyrrolidine synthesis. nih.govosaka-u.ac.jpnih.gov A photo-promoted ring contraction of pyridines with silylborane has been shown to produce pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which can be further elaborated. nih.govosaka-u.ac.jpnih.gov
The cyclization of mesylated 1-(3-pyridinyl)-1,4-diol derivatives provides a practical route to the pyrrolidine ring of nicotine (B1678760) analogues, which can be adapted for the synthesis of the target scaffold. nih.gov This intramolecular cyclization strategy is effective for forming the 2-substituted pyrrolidine ring attached to the pyridine core.
Furthermore, iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and lactams offers a versatile entry to functionalized pyrrolidines through subsequent [3+2] dipolar cycloadditions. nih.govacs.org
| Pyrrolidine Ring Construction Strategy | Key Features | Reference |
| 1,3-Dipolar Cycloaddition | High stereocontrol, convergent | nih.govnih.govepa.gov |
| Ring Contraction of Pyridines | Novel approach from readily available pyridines | nih.govosaka-u.ac.jpnih.gov |
| Cyclization of Mesylated Diols | Practical for nicotine-like scaffolds | nih.gov |
| Iridium-Catalyzed Reductive Azomethine Ylide Generation | Versatile entry from amides/lactams | nih.govacs.org |
Late-Stage Functionalization and Derivatization Strategies
Once the core pyridine-pyrrolidine scaffold is assembled, late-stage functionalization allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships.
Modifications at the Pyridine Carbonitrile Unit
The carbonitrile group on the pyridine ring is a versatile handle for various chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, which can then participate in further coupling reactions. researchgate.net The nitrile group can also be reduced to an aminomethyl group.
While direct modification of the nitrile in the complete this compound system is not extensively documented, studies on related cyanopyridines provide valuable insights. For instance, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives and their subsequent reactions demonstrate the reactivity of the cyano group in a substituted pyridine ring. researchgate.net The development of nitrile-directed C-H functionalization methods could also offer pathways for derivatization. acs.org
Substitutions on the Pyrrolidine Ring
The secondary amine of the pyrrolidine ring is a prime site for functionalization. N-alkylation and N-acylation are common modifications. For instance, in the synthesis of varenicline, a related compound, N-formylation and N-methylation have been observed as potential reactions. nih.gov The synthesis of nicotine analogues often involves the introduction of various substituents on the pyrrolidine nitrogen. nih.gov
The synthesis of C2-symmetric analogues of 4-(pyrrolidino)pyridine demonstrates that the pyrrolidine nitrogen can be readily functionalized, for example, through reaction with sulfonyl chlorides or in palladium-catalyzed amination reactions. rsc.org
Stereoselective Synthesis of Enantiopure this compound Derivatives
The control of stereochemistry, particularly at the C2 position of the pyrrolidine ring, is crucial for the biological activity of many pyridine-pyrrolidine containing compounds.
A common and effective strategy for achieving enantiopure products is to start from a chiral precursor, a concept known as the chiral pool approach . L-proline and its derivatives, such as L-prolinol, are readily available and widely used starting materials for the stereoselective synthesis of pyrrolidine-containing drugs. mdpi.com For example, the synthesis of the chiral catalyst PPY involved the use of enantiomerically pure trans-2,5-disubstituted pyrrolidines. rsc.org
Asymmetric catalysis provides another powerful tool for the enantioselective synthesis of the target scaffold. Catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a well-established method for the synthesis of enantiomerically enriched pyrrolidines. nih.gov Furthermore, the development of stereoselective methods for the synthesis of spirocyclic pyrrolidines using chiral catalysts highlights the potential for creating complex, stereochemically defined structures. nih.gov
The synthesis of nicotine analogues has also been achieved with high enantioselectivity using methods such as asymmetric iridium-catalyzed allylic amination followed by ring-closing metathesis. Such strategies could be adapted for the synthesis of enantiopure this compound.
| Stereoselective Strategy | Key Principle | Examples/Applications | Reference |
| Chiral Pool Synthesis | Use of readily available chiral starting materials | L-proline, L-prolinol | mdpi.com |
| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity | Asymmetric 1,3-dipolar cycloaddition, Ir-catalyzed amination | nih.gov |
| Diastereoselective Reactions | Control of relative stereochemistry | Copper-promoted aminooxygenation | rsc.org |
Advanced Spectroscopic and Analytical Characterization Techniques for 5 2 Pyrrolidinyl 3 Pyridinecarbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, the chemical environment, connectivity, and spatial relationships of atoms can be mapped out.
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the chemical environment of each carbon atom.
For 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile, distinct signals would be expected for the protons and carbons of both the pyridine (B92270) and pyrrolidine (B122466) rings.
Pyridine Ring: The protons on the pyridine ring (H-2, H-4, H-6) would appear in the aromatic region (typically δ 7.0-9.0 ppm). wikipedia.org Due to the electron-withdrawing nature of the nitrile group and the nitrogen atom, the H-2 and H-6 protons are expected to be the most downfield shifted. chemicalbook.com
Pyrrolidine Ring: The protons of the pyrrolidine ring would appear in the aliphatic region (typically δ 1.5-4.0 ppm). The proton at the C-2' position (the carbon attached to the pyridine ring) would likely be the most downfield signal in this group due to its proximity to the aromatic system. The N-H proton of the secondary amine would likely appear as a broad singlet.
¹³C NMR: The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 120-160 ppm). researchgate.net The carbon of the nitrile group (C≡N) would be found around δ 115-120 ppm, and the carbon at position 3 of the pyridine ring would also be significantly affected. nist.gov The carbons of the saturated pyrrolidine ring would appear in the upfield region (δ 20-70 ppm). chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-2 | 8.8 - 9.1 | 151 - 154 |
| Pyridine C-3 | - | 110 - 114 |
| Pyridine H-4 | 8.0 - 8.3 | 138 - 142 |
| Pyridine C-5 | - | 145 - 150 |
| Pyridine H-6 | 8.7 - 8.9 | 150 - 153 |
| Nitrile C≡N | - | 116 - 119 |
| Pyrrolidine N-H | 1.5 - 3.5 (broad) | - |
| Pyrrolidine C-2' | 4.0 - 4.5 | 60 - 65 |
| Pyrrolidine C-3' | 1.8 - 2.2 | 25 - 30 |
| Pyrrolidine C-4' | 1.8 - 2.2 | 25 - 30 |
| Pyrrolidine C-5' | 3.0 - 3.5 | 45 - 50 |
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings. It would show correlations between adjacent protons on the pyridine ring (e.g., H-4 with H-2/H-6 if coupling exists) and, importantly, trace the connectivity of all the protons within the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It would be used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the predicted ¹H shifts in Table 1 to their predicted ¹³C counterparts.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. It is an excellent tool for identifying the functional groups present in a molecule.
For this compound, the IR spectrum would be expected to show several characteristic absorption bands. The region from 1450 to 600 cm⁻¹ is known as the fingerprint region and contains complex vibrations characteristic of the molecule as a whole. nih.gov
Table 2: Expected Characteristic IR Absorption Bands Note: Wavenumber (cm⁻¹) values are typical ranges for the specified vibrational modes.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference |
| C≡N Stretch | Nitrile | 2220 - 2240 (strong, sharp) | nist.gov |
| N-H Stretch | Secondary Amine (Pyrrolidine) | 3300 - 3500 (moderate, broad) | |
| C-H Stretch (sp²) | Aromatic (Pyridine) | 3000 - 3100 | nist.gov |
| C-H Stretch (sp³) | Aliphatic (Pyrrolidine) | 2850 - 2960 | |
| C=C, C=N Stretches | Aromatic Ring (Pyridine) | 1400 - 1600 | nist.gov |
| N-H Bend | Secondary Amine (Pyrrolidine) | 1550 - 1650 | |
| C-H Bend | Aromatic / Aliphatic | 675 - 1470 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides the molecular weight of a compound by measuring its mass-to-charge ratio (m/z) and offers structural clues through the analysis of its fragmentation patterns upon ionization.
For this compound (Molecular Formula: C₁₀H₁₁N₃, Molecular Weight: 173.22 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 173.
The fragmentation would likely proceed through several key pathways:
α-Cleavage: The most characteristic fragmentation for pyrrolidine-containing compounds is the cleavage at the carbon adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion.
Cleavage of the C-C bond between the rings: Loss of the pyrrolidinyl group would result in a fragment corresponding to the 3-cyanopyridine (B1664610) radical cation.
Fragmentation of the Pyrrolidine Ring: A common pathway is the loss of ethylene (B1197577) (C₂H₄, 28 Da) from the pyrrolidine ring. nih.gov
Table 3: Predicted Key Mass Fragments Note: These are predicted fragments; their relative abundance would depend on ionization conditions.
| m/z Value | Predicted Fragment Ion | Description |
| 173 | [C₁₀H₁₁N₃]⁺ | Molecular Ion (M⁺) |
| 172 | [M-H]⁺ | Loss of a hydrogen radical |
| 104 | [C₆H₄N₂]⁺ | Fragment corresponding to 3-cyanopyridine |
| 70 | [C₄H₈N]⁺ | Iminium ion from α-cleavage of the pyrrolidine ring |
| 145 | [M-C₂H₄]⁺ | Loss of ethylene from the pyrrolidine ring |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. sapub.org The absorption wavelengths provide information about the chromophores present.
The chromophores in this compound are the pyridine ring and the nitrile group, which form a conjugated system. One would expect to observe transitions characteristic of this system. researchgate.net
π → π* transitions: These high-energy transitions are expected due to the aromatic π-system of the pyridine ring conjugated with the nitrile group. They typically result in strong absorption bands. wikipedia.org
n → π* transitions: This lower-energy transition involves the promotion of a non-bonding electron (from the nitrogen lone pair of the pyridine ring) to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions. wikipedia.org
For pyridine itself, absorption bands are observed around 251 and 270 nm. wikipedia.orgresearchgate.net For 3-cyanopyridine, these bands are slightly shifted. Therefore, for the title compound, one could predict absorption maxima in the 260-280 nm range. The exact position (λ_max) and intensity (molar absorptivity, ε) would be influenced by the pyrrolidinyl substituent and the solvent used. nist.gov
Photophysical Characterization (e.g., Photoluminescence, Fluorescence Quantum Yields)
Photophysical characterization investigates the fate of a molecule after it absorbs light, including processes like fluorescence and phosphorescence. Many donor-acceptor compounds featuring pyridine and nitrile groups are known to be fluorescent. mdpi.comresearchgate.net
The structure of this compound, with the electron-donating pyrrolidine group attached to the electron-accepting pyridinecarbonitrile system, suggests potential for intramolecular charge transfer (ICT) upon excitation. Such ICT states are often responsible for fluorescence. acs.org
Photoluminescence: It is plausible that this compound would exhibit fluorescence, likely with an emission wavelength longer than its absorption wavelength (a phenomenon known as Stokes shift). The emission properties would be highly sensitive to the solvent polarity.
Fluorescence Quantum Yield (Φ_F): This value, which represents the efficiency of the fluorescence process, would need to be determined experimentally. It is the ratio of photons emitted to photons absorbed. For related pyridine-acrylonitrile derivatives, quantum yields have been measured and are influenced by the substitution pattern on the pyridine ring. researchgate.net For some complex cyano-derivatives, the fluorescence quantum yield can be low (<1.0%). acs.org
Computational and Theoretical Chemistry Studies on 5 2 Pyrrolidinyl 3 Pyridinecarbonitrile and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Conformation
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. aps.org It is instrumental in understanding the geometry, electronic structure, and reactivity of compounds like 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile.
Detailed research findings from DFT studies on nicotinic agonists and related pyridine (B92270) compounds reveal crucial information. For instance, analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps to determine a molecule's reactivity and ability to participate in electronic interactions. researchgate.net The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. researchgate.netresearchgate.net
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are employed to optimize molecular geometries and calculate electrostatic potential (ESP) surfaces. researchgate.netnih.gov The ESP map is particularly important as it visualizes the charge distribution across the molecule, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). nih.gov For this compound, the nitrogen atoms of the pyridine ring and the cyano group, along with the nitrogen of the pyrrolidine (B122466) ring, are expected to be key sites for intermolecular interactions, such as hydrogen bonding, with the receptor. nih.govnih.gov Studies on similar structures, like nicotine (B1678760) and its metabolites, confirm that the pyridine nitrogen is a critical interaction point. nih.govbohrium.com The Quantum Theory of Atoms in Molecules (QTAIM) can further analyze the topology of the electron density to characterize the nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, which are fundamental to ligand-receptor binding. nih.govbohrium.com
Table 1: Representative DFT-Calculated Properties for Pyridine-based nAChR Ligands This table is illustrative, based on typical findings in the literature for similar compounds.
| Parameter | Typical Value/Observation | Significance |
| HOMO Energy | -6.0 to -7.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.0 to -2.5 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Correlates with chemical reactivity and stability. researchgate.netresearchgate.net |
| Dipole Moment | 2.0 to 5.0 Debye | Influences solubility and long-range electrostatic interactions. |
| ESP Minimum | Negative potential near pyridine N and cyano N | Predicts sites for hydrogen bond acceptance. nih.gov |
| ESP Maximum | Positive potential near pyrrolidine N-H | Predicts site for hydrogen bond donation. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models are crucial for identifying the key physicochemical properties and structural features that govern their affinity and selectivity for nAChR subtypes.
Various QSAR approaches have been applied to nAChR agonists. The classical Hansch analysis often reveals that steric factors and hydrophobicity play significant roles in modulating receptor affinity. researchgate.net Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide more detailed insights by generating 3D contour maps. nih.govresearchgate.net These maps visualize regions where modifications to the molecular structure would likely enhance or diminish activity.
For nicotinic ligands, CoMFA and CoMSIA models consistently highlight the importance of:
Steric Fields: The models often show that bulky substituents are disfavored in certain regions, suggesting a sterically constrained binding pocket. researchgate.net
Electrostatic Fields: The maps typically indicate that electropositive potential is favored near the protonated nitrogen of the pyrrolidine ring, while electronegative potential is favored near the pyridine nitrogen, corresponding to key hydrogen bonding interactions. nih.gov
Hydrophobic Fields: The models can identify specific hydrophobic pockets within the receptor where non-polar groups can be advantageously placed.
A successful 3D-QSAR model for a series of nicotinic agonists demonstrated good statistical robustness with a high cross-validated correlation coefficient (q²) and predictive power (r²pred). researchgate.net Such models serve as a powerful predictive tool, enabling the rational design of new derivatives with improved pharmacological profiles before their synthesis, thereby saving time and resources.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. For this compound, docking simulations into homology models or crystal structures of nAChR subtypes are essential for elucidating its binding mode.
Docking studies on related nAChR ligands consistently show a conserved binding orientation within the aromatic box of the receptor's ligand-binding domain. nih.gov Key interactions typically include:
A cation-π interaction between the protonated nitrogen of the pyrrolidine ring and the electron-rich face of a tryptophan or tyrosine residue in the binding site.
A hydrogen bond between the pyridine nitrogen atom and a backbone amide or a water molecule that bridges to a receptor residue. bohrium.com
Additional hydrogen bonds or hydrophobic interactions involving the pyridinecarbonitrile moiety and other parts of the ligand.
The reliability of docking is often validated by re-docking a known co-crystallized ligand into the receptor's active site; a low root-mean-square deviation (RMSD) value (typically <2 Å) between the docked pose and the crystal structure pose indicates a reliable docking protocol. dovepress.com Docking scores, which estimate the binding free energy, are used to rank different ligands or different binding poses of the same ligand, helping to prioritize compounds for synthesis and testing.
Table 2: Key Amino Acid Residues in nAChR Binding Site and Their Predicted Interactions with Pyrrolidinyl-Pyridine Ligands This table compiles typical interacting residues identified in docking studies of similar ligands.
| nAChR Subunit | Residue | Type of Interaction |
| α | Trp (Loop A) | Hydrophobic |
| α | Tyr (Loop B) | Cation-π with pyrrolidine N+ |
| α | Trp (Loop B) | Hydrogen bond (via backbone) |
| α | Tyr (Loop C) | Hydrogen bond |
| α | Cys (Loop C) | Disulfide bridge (structural) |
| Complementary | Trp (Loop D) | van der Waals |
| Complementary | Leu (Loop E) | Hydrophobic |
Molecular Dynamics (MD) Simulations for Conformational Dynamics
While molecular docking provides a static picture of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. youtube.comsemanticscholar.org An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility of both the ligand and the receptor.
For a ligand like this compound bound to an nAChR, MD simulations can:
Assess Binding Stability: By monitoring the RMSD of the ligand and protein backbone over the simulation time (e.g., 100 ns), researchers can determine if the ligand remains stably bound in its initial docked pose. dovepress.commdpi.compreprints.org
Analyze Key Interactions: The persistence of hydrogen bonds and other crucial interactions observed in docking can be tracked throughout the simulation, confirming their importance for stable binding. preprints.org
Reveal Conformational Changes: MD can show how the receptor and ligand adapt to each other upon binding. It can capture subtle or significant conformational shifts in the receptor loops that are essential for channel gating. nih.gov
Calculate Binding Free Energies: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding affinity.
Studies on related systems have shown that the stability of the ligand-protein complex is crucial for its activity. nih.gov The root-mean-square fluctuation (RMSF) analysis from MD simulations can identify which parts of the protein are flexible and which are stabilized upon ligand binding. mdpi.com
Pharmacophore Modeling and Virtual Screening Applications
A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. For nAChR agonists, a typical pharmacophore model includes features such as a hydrogen bond acceptor (the pyridine nitrogen), a positive ionizable feature (the pyrrolidine nitrogen), and hydrophobic centers.
Once a statistically significant pharmacophore model is developed and validated, it can be used as a 3D query in virtual screening campaigns to search large chemical databases for novel compounds that match the pharmacophore. This ligand-based approach is particularly useful when a high-resolution structure of the target receptor is unavailable.
The process involves several steps:
Hypothesis Generation: A set of active ligands is used to generate several possible pharmacophore models.
Validation: The models are validated for their ability to distinguish active compounds from inactive ones (decoys). A good model will have a high enrichment factor, meaning it preferentially selects active molecules.
Virtual Screening: The best-validated pharmacophore model is used to screen databases (like ZINC or NCI) to identify "hits"—molecules that fit the pharmacophore query. mdpi.com
Docking and Filtering: The retrieved hits are then subjected to molecular docking and further filtering based on drug-likeness criteria (e.g., Lipinski's Rule of Five) to narrow down the list of potential candidates for synthesis and biological evaluation. dovepress.com
This combined approach of pharmacophore modeling and virtual screening has proven to be a highly effective strategy for discovering novel scaffolds for various biological targets, including nAChRs.
Structure Activity Relationship Sar Investigations of 5 2 Pyrrolidinyl 3 Pyridinecarbonitrile Analogues in Mechanistic Research
Impact of Substituent Effects on Biological Recognition
The biological recognition of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile analogues by nAChRs is highly sensitive to the nature and position of substituents on both the pyridine (B92270) and pyrrolidine (B122466) rings. Research on related pyridyl ether and pyridine-based nAChR ligands has provided valuable insights into these effects.
Studies on analogous systems have shown that modifications at other positions of the pyridine ring can have dramatic effects. For instance, in a series of related pyridyl ether ligands, the introduction of bulky substituents at the 5-position of the pyridine ring was explored to probe steric influence on CNS binding affinity. While some bulky moieties were well-tolerated, others led to a decrease in affinity, highlighting a defined space within the receptor's binding pocket. nih.gov Similarly, for analogues of 3-(2-aminoethoxy)pyridine, substitutions at the 5' and 6'-positions of the pyridine ring resulted in a wide range of binding affinities, with a 5'-vinyl-6'-chloro substituted analogue showing the highest potency. nih.gov These findings suggest that for this compound analogues, substitutions at the 4- and 6-positions could significantly impact biological recognition.
On the pyrrolidine ring, the presence of a basic nitrogen atom is considered essential for the initial ionic interaction with an acidic residue in the nAChR binding site. Methylation of this nitrogen can influence potency and selectivity. Furthermore, "methyl scans" of the pyrrolidinyl ring of nicotine (B1678760) have revealed that methylation at each carbon can lead to unique changes in receptor interactions, with some positions being more sensitive to substitution than others. researchgate.net
The following table illustrates the impact of substituents on the binding affinity of related pyridine analogues at nAChRs.
| Compound Name | Modification | Binding Affinity (Ki, nM) |
| 3-(2-(S)-Pyrrolidinylmethoxy)pyridine | Reference Compound | 0.15 |
| 5-Phenyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine | Phenyl group at 5-position | 0.055 |
| 5-(4-Methoxyphenyl)-3-(2-(S)-pyrrolidinylmethoxy)pyridine | 4-Methoxyphenyl group at 5-position | 0.12 |
| 5-(3-Thienyl)-3-(2-(S)-pyrrolidinylmethoxy)pyridine | 3-Thienyl group at 5-position | 0.69 |
| 3-(2-Aminoethoxy)pyridine | Reference Compound | 26 |
| 5'-Vinyl-6'-chloro-3-(2-aminoethoxy)pyridine | 5'-vinyl and 6'-chloro substitution | 0.076 |
| 5'-Bromo-6'-chloro-3-(2-aminoethoxy)pyridine | 5'-bromo and 6'-chloro substitution | 0.18 |
Data sourced from related pyridine analogue studies to illustrate substituent effects.
Stereochemical Influence on Molecular Interactions
Stereochemistry is a critical determinant of the biological activity of this compound analogues. The chiral center at the 2-position of the pyrrolidine ring dictates the spatial orientation of the pyridine moiety, which in turn significantly affects how the molecule fits into the binding pocket of the nAChR.
It is widely established for this class of compounds that the (S)-enantiomer is significantly more active than the (R)-enantiomer. This stereoselectivity is attributed to the specific interactions that the (S)-configured pyrrolidine ring makes with the amino acid residues of the nAChR. The basic nitrogen of the pyrrolidine ring in the (S)-enantiomer is positioned to form a crucial hydrogen bond with a conserved tryptophan or tyrosine residue in the receptor's binding site.
In studies of related pyridyl ethers, variations in the stereochemistry of the azacycle had dramatic effects on receptor binding affinity. unimi.it For instance, in a series of 2-(2-pyrrolidinyl)benzodioxanes, the two stereoisomers with an (R) absolute configuration at the pyrrolidine stereocenter were devoid of affinity for α4β2 nAChRs, whereas the (S)-isomers displayed submicromolar binding affinities. This underscores the importance of the correct stereochemical presentation of the pharmacophoric elements for effective molecular interaction.
The non-planar, "puckered" nature of the five-membered pyrrolidine ring also contributes to the stereochemical influence. This "pseudorotation" allows the ring to adopt various conformations, and the preferred conformation for receptor binding is often dictated by the stereochemistry at the 2-position and the nature of the substituents. nih.gov
The table below presents data from a study on related pyridyl ether analogues, demonstrating the profound impact of stereochemistry on binding affinity.
| Compound Name | Stereochemistry | Binding Affinity (IC50, nM) at α4β2 nAChR |
| (R)-2-Chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine | R | 22 |
| (S)-2-Chloro-3-(4-cyanophenyl)-5-((3-pyrrolidinyl)oxy)pyridine | S | >10,000 |
Data from a study on related pyridyl ether analogues illustrating stereochemical influence. unimi.it
Conformational Analysis and its Correlation with Activity
The conformational flexibility of this compound analogues is another key factor governing their biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the nAChR binding site is crucial for high-affinity binding. The torsional angle between the pyridine ring and the pyrrolidine ring is a particularly important conformational parameter.
Computational studies on related pyrrolidine-based nAChR ligands have been instrumental in understanding the preferred conformations for binding to different nAChR subtypes, such as α4β2 and α3β4. nih.gov These studies have revealed that the optimal conformation often involves a specific orientation of the pyridine nitrogen and the 3-position substituent (in this case, the cyano group) relative to the pyrrolidine ring. This orientation facilitates key hydrogen bonding and van der Waals interactions within the binding pocket.
The correlation between conformation and activity is often subtype-specific. A conformation that is optimal for binding to the α4β2 subtype may not be ideal for the α7 subtype, leading to receptor selectivity. The differences in the amino acid composition and the size and shape of the binding pockets of different nAChR subtypes are responsible for these conformational preferences.
Identification of Key Pharmacophoric Features
Pharmacophore modeling is a powerful tool for identifying the essential structural features required for a molecule to bind to a specific receptor. For this compound analogues and related nAChR ligands, several key pharmacophoric features have been identified. nih.gov
A typical pharmacophore model for this class of compounds includes:
A basic nitrogen atom: The nitrogen in the pyrrolidine ring, which is protonated at physiological pH, serves as a cationic center that forms a critical electrostatic interaction or hydrogen bond with an acidic amino acid residue (e.g., tyrosine or tryptophan) in the receptor's aromatic box.
A hydrogen bond acceptor: The nitrogen atom of the pyridine ring is a key hydrogen bond acceptor. In the case of this compound, the nitrogen of the cyano group at the 3-position provides an additional, potent hydrogen bond acceptor site. This feature is crucial for anchoring the ligand in the binding pocket.
A hydrophobic/aromatic region: The pyridine ring itself provides a hydrophobic surface that engages in van der Waals and π-π stacking interactions with aromatic residues in the binding site.
Defined spatial relationships: The relative distances and angles between these pharmacophoric features are critical for optimal binding. The stereochemistry of the pyrrolidine ring and the conformational preferences of the molecule ensure that these features are presented to the receptor in the correct spatial arrangement.
Pharmacophore maps generated from docking studies of related ligands into nAChR crystal structures have visualized these features as regions in space. nih.gov These maps often include exclusion spheres, representing regions where steric bulk is not tolerated, further guiding the design of new analogues. The identification of these key pharmacophoric features provides a rational basis for the design of novel this compound derivatives with enhanced potency and selectivity.
Mechanistic Studies on Biological Targets and Pathways Associated with 5 2 Pyrrolidinyl 3 Pyridinecarbonitrile Scaffolds Preclinical, Non Clinical Outcome Focused
Enzyme Inhibition Mechanisms and Kinetics (e.g., DPP IV inhibition)
Compounds based on the 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile scaffold have been extensively studied as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), a serine protease that plays a critical role in glucose homeostasis. nih.govnih.gov The inhibition of DPP-IV prevents the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), thereby enhancing insulin (B600854) secretion in a glucose-dependent manner. nih.gov
A prominent example is NVP-DPP728, a potent and slow-binding inhibitor of DPP-IV. nih.gov Kinetic studies have revealed that NVP-DPP728 inhibits human DPP-IV with a two-step mechanism, suggesting the formation of a novel, reversible, nitrile-dependent complex that has transition state characteristics. nih.gov The initial interaction is followed by a conformational change, leading to a tightly bound enzyme-inhibitor complex. This is reflected in its kinetic parameters, which show a rapid association rate (k_on) and a very slow dissociation rate (k_off), contributing to its high potency. nih.gov The dissociation half-life is approximately 10 minutes. nih.gov
The nitrile group on the pyrrolidine (B122466) ring is essential for maximal activity. Studies comparing NVP-DPP728 to its des-cyano and amide analogues demonstrated that the absence or modification of this nitrile functionality leads to a significant reduction in inhibitory potency. nih.gov
Interactive Table: Kinetic Parameters of NVP-DPP728 against DPP-IV
| Parameter | Value | Description | Source |
|---|---|---|---|
| K_i | 11 nM | Inhibitor constant, indicating the potency of the inhibitor. | nih.govnih.govcapes.gov.br |
| k_on | 1.3 x 10^5 M⁻¹s⁻¹ | Association rate constant for inhibitor binding to the enzyme. | nih.gov |
| k_off | 1.3 x 10⁻³ s⁻¹ | Dissociation rate constant for the release of the inhibitor from the enzyme complex. | nih.gov |
| IC_50 | 14 nM | Half maximal inhibitory concentration. | nih.gov |
| K_d | 12 nM | Dissociation constant for radiolabeled NVP-DPP728 binding to purified bovine kidney DPP-IV. | nih.gov |
Receptor Binding Affinities and Selectivity Profiling
A crucial aspect of preclinical evaluation is determining the selectivity of a compound for its intended target over other related proteins to minimize potential off-target effects. For inhibitors based on the this compound scaffold, selectivity profiling has primarily focused on other proteases, particularly those within the same family.
NVP-DPP728 has demonstrated remarkable selectivity for DPP-IV. It is over 15,000-fold more selective for DPP-IV than for the related enzyme Dipeptidyl Peptidase-II (DPP-II). nih.gov It also shows high selectivity against a broader range of proline-cleaving proteases. nih.gov This high degree of selectivity is critical, as other dipeptidyl peptidases, such as DPP-8 and DPP-9, are involved in different biological processes, and their inhibition could lead to undesired outcomes. nih.gov The specific molecular interactions within the DPP-IV active site pocket are thought to govern this high selectivity.
Interactive Table: Selectivity Profile of NVP-DPP728
| Enzyme | Selectivity vs. DPP-IV | Implication | Source |
|---|---|---|---|
| DPP-II | > 15,000-fold | High selectivity minimizes potential off-target effects related to DPP-II inhibition. | nih.gov |
| Other Proline-cleaving Proteases | High | Indicates specific binding to the target enzyme over other similar proteases. | nih.gov |
| DPP-8 / DPP-9 | Selective | Avoids inhibition of DPP-8/9, which are implicated in different cellular functions and pathways. | nih.gov |
Protein-Ligand Interaction Analysis (e.g., via Molecular Docking)
Molecular docking and crystal structure analyses of related inhibitors have provided detailed insights into how the this compound scaffold interacts with the active site of DPP-IV. mdpi.comresearchgate.netresearchgate.net The active site of DPP-IV contains a catalytic triad (B1167595) (Ser630, Asp708, and His740) and distinct subsites that accommodate the inhibitor. nih.gov
The key interaction for this class of inhibitors involves the nitrile group of the cyanopyrrolidine moiety. This group forms a reversible covalent bond (a thioimidate adduct) with the hydroxyl group of the catalytic Ser630 residue. nih.govnih.gov This interaction mimics the tetrahedral intermediate formed during the natural catalytic process of the enzyme. nih.gov
The binding is further stabilized by interactions with other key residues:
S1 Pocket: This is a hydrophobic pocket where the pyrrolidine ring typically binds. Key residues include Tyr662, Val656, Trp659, and Val711. mdpi.comresearchgate.net
S2 Subsite: This region features two crucial glutamate (B1630785) residues, Glu205 and Glu206, which form salt bridge interactions with the basic amine of the pyrrolidine ring, anchoring the inhibitor in place. mdpi.comresearchgate.net
The pyridinecarbonitrile portion of the scaffold extends out of the active site, where it can be modified to enhance potency and selectivity through interactions with surface residues.
These specific interactions explain both the high potency and selectivity of compounds bearing this scaffold.
Cellular Pathway Modulation (in vitro, non-clinical endpoints)
In vitro studies using various cell models have demonstrated that inhibitors containing the this compound scaffold can modulate cellular pathways beyond simple enzyme inhibition. These non-clinical endpoints highlight the broader biological effects resulting from target engagement.
One significant effect is the modulation of inflammatory pathways. In cell lines like THP-1 monocytes, DPP-IV inhibitors have been shown to reduce the expression of pro-inflammatory markers such as NLRP3, TLR4, and IL-1β. nih.gov Furthermore, these inhibitors can influence macrophage polarization, a key process in inflammation and tissue repair. Studies have shown that DPP-IV inhibition can attenuate the pro-inflammatory M1 macrophage phenotype while enhancing the anti-inflammatory M2 phenotype, an effect linked to increased endothelial nitric oxide (eNO) levels. nih.gov For instance, treatment of macrophage cell cultures with DPP-4 inhibitors under inflammatory conditions can reduce the expression of M1 markers like TNF-α and RANTES. nih.gov
Additionally, by preventing the degradation of chemokines like CXCL12 (SDF-1), DPP-IV inhibition can modulate pathways related to cell trafficking and migration. nih.gov In vitro studies have shown that inhibiting DPP-IV on progenitor cells enhances their chemotactic response to CXCL12, a critical factor for cell homing and engraftment. nih.gov
Role in Preclinical Lead Identification and Optimization Strategies
The this compound scaffold has served as an excellent starting point for preclinical lead identification and subsequent optimization in medicinal chemistry. nih.gov The initial discovery of potent and selective inhibitors like NVP-DPP728 established this scaffold's value.
Structure-activity relationship (SAR) studies have been crucial in optimizing compounds based on this core structure. nih.govnih.govnih.gov Key findings from these optimization strategies include:
Stereochemistry: The (S)-configuration of the 2-cyanopyrrolidine moiety is critical for maximal activity. The (R)-antipode of NVP-DPP728, for example, is approximately 500-fold less potent, highlighting the specific stereochemical requirements of the DPP-IV active site. nih.gov
Nitrile Group: As established in mechanistic studies, the nitrile group is indispensable for high-potency inhibition through its covalent interaction with Ser630. Replacing it with other functional groups, such as an amide, drastically reduces activity. nih.gov
Scaffold Modification: Modifications to the pyridinecarbonitrile portion and the linker connecting it to the pyrrolidine core are used to fine-tune properties like selectivity, pharmacokinetic profile, and potency. For instance, optimizing substituents on related pyridinecarbonitrile scaffolds has led to potent inhibitors of other targets, such as Protein Kinase C theta (PKCθ).
This scaffold provides a rigid and well-defined orientation for key interacting groups, making it a reliable platform for rational drug design and the development of clinical candidates. bohrium.com
Applications of 5 2 Pyrrolidinyl 3 Pyridinecarbonitrile in Diverse Scientific Fields Non Therapeutic
Advanced Materials Science
While the direct application of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile in advanced materials science is not extensively documented in publicly available research, the constituent chemical motifs suggest potential areas of exploration. The pyridine (B92270) and nitrile groups are known to influence the electronic and photophysical properties of organic molecules. For instance, pyridine-containing compounds have been investigated for their use in organic luminescent materials and optoelectronics. The nitrile group, being a strong electron-withdrawing group, can modulate the electron affinity and charge transport properties of a molecule.
Chemical Probes and Tools for Biological Systems Research
The development of chemical probes is essential for elucidating complex biological processes. These tools are designed to interact with specific biological targets and produce a measurable signal. The structure of this compound, featuring a basic pyrrolidine (B122466) nitrogen and a polar nitrile group, suggests it could potentially interact with biological macromolecules.
The pyrrolidine moiety is a common scaffold in biologically active compounds and can participate in hydrogen bonding and other non-covalent interactions. The pyridine ring offers a platform for further functionalization, which could be exploited to attach fluorophores or other reporter groups necessary for a chemical probe. While these structural features hint at a potential for such applications, there is a lack of published studies that specifically describe the design, synthesis, and utilization of this compound as a chemical probe or tool for biological systems research.
Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis
Perhaps the most significant and documented role of this compound lies in its utility as a synthetic intermediate. The compound possesses multiple reactive sites that can be selectively manipulated to construct more complex molecular architectures. The pyridine ring can undergo various transformations, including electrophilic and nucleophilic substitutions, as well as metal-catalyzed cross-coupling reactions.
Patent Landscape Analysis and Intellectual Property Trends for Pyridine Pyrrolidine Hybrids
Analysis of Patenting Activity and Innovation Trends for Related Scaffolds
The patenting activity for heterocyclic compounds, including those with pyridine (B92270) and pyrrolidine (B122466) moieties, is robust, reflecting the broad therapeutic applicability of these structures. pharmaceutical-technology.com Innovation in this area is driven by the need for novel treatments and the growing importance of technologies like pharmacogenomics and artificial intelligence in drug discovery. pharmaceutical-technology.com Over the last three years, the pharmaceutical industry has seen the filing and granting of over 633,000 patents, a significant portion of which are related to heterocyclic compounds. pharmaceutical-technology.com
Key innovation trends for scaffolds related to 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile include:
Novel Chemical Entities (NCEs): A primary focus of patenting activity is on the discovery and protection of novel compounds. maplevalleyrx.com This includes new pyridine-pyrrolidine hybrids and other heterocyclic structures that exhibit promising biological activity.
Innovative Synthetic Routes: Patents are frequently filed to protect new and efficient methods for synthesizing these complex molecules. researchgate.net Advances in synthetic chemistry, such as flow chemistry, are enabling faster and more cost-effective production of heterocyclic compounds. researchgate.net
Breakthrough Therapeutic Mechanisms: A significant number of patents are directed towards compounds that modulate novel biological targets or exhibit new mechanisms of action. This includes the development of kinase inhibitors and modulators of other key cellular pathways. researchgate.netnih.gov
Lifecycle Management: Companies are strategically filing secondary patents to extend the commercial life of their products. These patents often cover new formulations, methods of use for different patient populations, and combination therapies. drugpatentwatch.com
| Innovation Trend | Description | Key Focus Areas |
| Novel Chemical Entities (NCEs) | Discovery and patenting of new molecular structures with therapeutic potential. | Pyridine-pyrrolidine hybrids, kinase inhibitors, receptor modulators. |
| Innovative Synthetic Routes | Development of efficient and scalable methods for compound synthesis. | Flow chemistry, asymmetric synthesis, catalytic methods. |
| New Therapeutic Mechanisms | Identification of novel biological targets and mechanisms of action. | Signal transduction pathways, protein-protein interactions, epigenetic targets. |
| Product Lifecycle Management | Strategies to extend market exclusivity of approved drugs. | New formulations, new indications, combination therapies. |
Geographical and Assignee Distribution of Patents
The patent landscape for pyridine and its derivatives is global, with significant activity in several key regions. The Asia-Pacific (APAC) region is a major player, accounting for a substantial portion of the market and exhibiting the highest growth rate. marketsandmarkets.comgrandviewresearch.com This is driven by rapid industrialization, a strong agricultural sector, and a growing pharmaceutical industry in countries like China and India. grandviewresearch.com North America and Europe also represent significant markets, with a strong focus on research and development. marketsandmarkets.comfortunebusinessinsights.com
Leading assignees in the field of heterocyclic compounds include a mix of established pharmaceutical companies and emerging biotechnology firms. These companies are actively patenting novel compounds and technologies to strengthen their market position.
| Region | Key Market Drivers | Major Players (Exemplary) |
| Asia-Pacific | Rapid industrialization, growing pharmaceutical and agrochemical sectors. grandviewresearch.com | Jubilant Ingrevia, Nanjing Redsun Co. Ltd., Shandong Luba Chemical Co. Ltd. marketsandmarkets.com |
| North America | Strong R&D infrastructure, presence of major pharmaceutical companies. | Vertellus Holdings LLC, Bristol-Myers Squibb Co. pharmaceutical-technology.commarketsandmarkets.com |
| Europe | Stringent regulatory standards driving innovation, focus on sustainable chemistry. grandviewresearch.com | Lonza Group AG, Novartis AG. marketsandmarkets.comnih.gov |
Strategic Intellectual Property Management in Heterocyclic Compound Research
Effective intellectual property (IP) management is crucial for success in the competitive landscape of heterocyclic compound research. drugpatentwatch.com A well-managed patent portfolio serves as a critical asset, protecting innovations, securing market exclusivity, and driving long-term profitability. drugpatentwatch.com
Strategic IP management in this field encompasses several key practices:
Comprehensive Patent Portfolio Management: This involves more than just filing patents. It requires a dynamic approach to evaluating, maintaining, and leveraging IP to align with business objectives. drugpatentwatch.com This includes diversifying patent coverage to protect novel compounds, formulations, and methods of use. maplevalleyrx.com
Early and Strategic Filing: Filing for patent protection early in the research and development process is critical. maplevalleyrx.com Provisional and continuation applications are valuable tools for establishing early priority dates while allowing for further refinement of the invention. drugpatentwatch.com
Building a "Patent Estate": A robust IP strategy often involves creating layers of patents around a core invention. drugpatentwatch.com This "patent thicket" can deter competitors and extend the effective commercial life of a product. drugpatentwatch.com
Global Patent Protection: Given the global nature of the pharmaceutical market, securing patent protection in key international markets is essential. foley.com
| IP Strategy | Description | Objective |
| Comprehensive Portfolio Management | A dynamic and integrated approach to evaluating, maintaining, and leveraging intellectual property. drugpatentwatch.com | Align IP with business goals and maximize the value of innovations. |
| Early and Strategic Filing | Filing for patent protection at the initial stages of research and development. maplevalleyrx.com | Secure early priority dates and protect nascent inventions. drugpatentwatch.com |
| Creating a "Patent Estate" | Building multiple layers of patent protection around a core technology. drugpatentwatch.com | Deter competitors and extend the commercial lifespan of a product. drugpatentwatch.com |
| Global Patent Protection | Securing patent rights in key international jurisdictions. foley.com | Ensure market exclusivity in major pharmaceutical markets. |
| IP and Business Strategy Alignment | Integrating intellectual property strategy with overall corporate and R&D objectives. signalsblog.ca | Focus patenting efforts on commercially valuable innovations. drugpatentwatch.com |
Future Perspectives and Emerging Challenges in the Research of 5 2 Pyrrolidinyl 3 Pyridinecarbonitrile
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability
Future synthetic approaches are expected to focus on:
Multi-component Reactions (MCRs): The development of one-pot reactions where multiple starting materials react to form the target compound can drastically improve efficiency. For instance, adapting azomethine ylide cycloaddition reactions, which are effective for creating pyrrolidine (B122466) rings, into a three-component system could offer a rapid and atom-economical route to complex derivatives. mdpi.com
Stereoselective Synthesis: Given that the biological activity of chiral molecules is often dependent on their stereochemistry, developing highly stereoselective synthetic routes is paramount. Methodologies for producing specific enantiomers of pyrrolidine-containing drugs, often starting from precursors like proline or 4-hydroxyproline, will be crucial. mdpi.com
Catalysis: The use of novel catalysts, including organocatalysts and earth-abundant metal catalysts, can replace toxic heavy metals, reduce reaction times, and enable reactions under milder conditions.
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processing. Implementing flow chemistry for key steps in the synthesis of the pyridine (B92270) or pyrrolidine rings could lead to more consistent and high-yielding production.
These advanced methodologies promise to make the synthesis of 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile more cost-effective, safer, and environmentally sustainable. colab.ws
Integration of Advanced Computational Techniques in Molecular Design and Prediction
Computer-Aided Drug Design (CADD) is revolutionizing how new therapeutic agents are discovered and optimized. nih.gov For this compound, the integration of advanced computational tools is essential for designing novel derivatives with improved potency and specificity, and for predicting their biological activities before undertaking costly and time-consuming synthesis.
Key computational techniques poised to impact future research include:
Machine Learning and Artificial Intelligence: Advanced machine learning models, such as graph convolutional neural networks (GCNs), can learn directly from the 2D or 3D structure of a molecule to predict its pharmacological activity against a wide range of protein targets. nih.gov These models often show improved performance over traditional methods based on handcrafted molecular fingerprints. nih.gov Neural network models have demonstrated high accuracy in identifying bioactive and inactive compounds from large chemical databases. nih.gov
Quantitative Structure-Activity Relationship (QSAR): While a foundational technique, modern QSAR studies employ sophisticated statistical methods and larger datasets to build robust predictive models that correlate a compound's structural features with its biological activity. nih.gov
Molecular Docking and Virtual Screening: These structure-based methods are used to predict the binding orientation of a molecule within the active site of a target protein. nih.gov High-throughput virtual screening allows for the rapid assessment of large libraries of virtual compounds, prioritizing the most promising candidates for synthesis and biological testing. nih.gov
Language-Informed Models: A new frontier in activity prediction involves models that can process and understand natural language from scientific texts, combining it with structural information to make predictions even for tasks with limited data. arxiv.org
| Computational Technique | Principle | Application for this compound |
|---|---|---|
| Graph Convolutional Neural Networks (GCNs) | Learns features directly from the molecular graph to predict properties. nih.gov | Predicting bioactivity against various targets; identifying novel derivatives with enhanced activity. |
| Virtual High-Throughput Screening (vHTS) | Computationally screens large libraries of compounds against a biological target. nih.govnih.gov | Identifying new hits from virtual libraries that share the core scaffold. |
| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand binding stability. nih.gov | Assessing the stability of the ligand-receptor complex and refining binding poses. |
| Language-Informed AI Models | Combines molecular structure with textual information from bioassays for prediction. arxiv.org | Zero-shot or few-shot activity prediction for new or under-studied biological targets. |
Discovery of Unexplored Biological Target Classes
While existing research may link the this compound scaffold to specific biological targets, a significant future opportunity lies in the discovery of novel target classes. The pyrrolidine ring is a privileged structure found in a vast number of natural products and synthetic drugs with a wide array of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects. ekb.egresearchgate.net This inherent versatility suggests that derivatives of this compound may interact with targets beyond those currently known.
Future strategies for target discovery will likely involve:
Phenotypic Screening: Testing derivatives in cell-based or organism-based assays without a preconceived target can reveal unexpected biological effects. Subsequent target deconvolution studies can then identify the molecular target responsible for the observed phenotype.
Multi-target-Directed Ligand (MTDL) Design: For complex, multifactorial diseases such as neurodegenerative disorders, a modern approach is to design single molecules that can interact with multiple targets simultaneously. researchgate.net The this compound scaffold could serve as a foundation for developing MTDLs that, for instance, inhibit an enzyme while also acting as a receptor antagonist.
Chemoproteomics: This technique uses chemical probes derived from the parent compound to identify binding partners in a complex biological sample, providing an unbiased map of potential protein targets.
| Potential Target Class | Rationale based on Scaffold Features | Therapeutic Area |
|---|---|---|
| Ion Channels | The pyrrolidinyl motif is present in various alkaloids and synthetic molecules that modulate ion channel activity. researchgate.net | Neurological disorders, cardiovascular disease |
| G-Protein Coupled Receptors (GPCRs) | The heterocyclic nature of the scaffold is common in ligands for a wide range of GPCRs. | Metabolic disorders, inflammation, oncology |
| Protein Kinases | The pyridine ring is a well-established hinge-binding motif in many kinase inhibitors. | Oncology, inflammatory diseases |
| Viral Enzymes | Pyrrolidine derivatives are key components of several antiviral drugs, such as those targeting hepatitis C virus. mdpi.com | Infectious diseases |
Expansion into New Material and Technological Applications (e.g., Optoelectronic Devices)
The unique electronic and structural properties of the this compound molecule open up possibilities for its use in materials science and technology, far beyond its traditional role in medicine. Functionalized pyridine compounds are known building blocks for creating advanced materials with desirable properties such as thermal stability and chemical resistance. mdpi.com
Emerging areas for application include:
Crystal Engineering: The cyanopyridine moiety is a suitable building block for forming cocrystals with other molecules, such as dicarboxylic acids. d-nb.info By carefully selecting co-formers, it may be possible to engineer materials with tailored physical properties like solubility, stability, or melting point. This approach relies on predictable intermolecular interactions, such as hydrogen bonding and π-π stacking, to create robust supramolecular structures. d-nb.info
Polymer Science: The pyridine and pyrrolidine rings can be functionalized to act as monomers in polymerization reactions. The resulting fluorinated polymers often exhibit high thermal stability, hydrophobicity, low dielectric constants, and chemical resistance, making them suitable for specialized applications in the aerospace and electronics industries as coatings, sealants, or advanced composites. mdpi.com
Optoelectronic Materials: The conjugated π-system of the pyridine ring, combined with the electron-withdrawing nitrile group, suggests potential for applications in optoelectronic devices. By incorporating this scaffold into larger organic molecules, it could be used in the development of organic light-emitting diodes (OLEDs), sensors, or nonlinear optical materials.
The exploration of these non-pharmaceutical applications represents a significant growth area, leveraging the fundamental chemical properties of the this compound scaffold to create novel, high-performance materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(2-Pyrrolidinyl)-3-pyridinecarbonitrile, and how are purity and yield optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or cross-coupling, to introduce the pyrrolidine and cyano groups onto the pyridine core. Key steps include:
- Catalytic Cyclization : Use of palladium catalysts for forming the pyridine ring .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
- Purification : Thin-layer chromatography (TLC) and column chromatography isolate intermediates, while NMR and mass spectrometry confirm structural integrity .
- Yield Optimization : Adjusting stoichiometry, temperature (e.g., 60–80°C for cyclization), and catalyst loading (e.g., 5–10 mol% Pd) improves yields to >70% .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify proton environments and carbon backbone, with pyridine protons resonating at δ 8.5–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peak at m/z 214.12) .
- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., monoclinic crystal system with β ≈ 97.8° for related pyridinecarbonitriles) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .
Q. What are the key physicochemical properties of this compound that influence its reactivity and application in drug discovery?
- Methodological Answer :
- Lipophilicity : LogP ≈ 2.1 (predicted) affects membrane permeability and bioavailability .
- Solubility : Moderate aqueous solubility (1–5 mg/mL) due to the polar cyano group; DMSO is preferred for stock solutions .
- Stability : Resists hydrolysis under neutral pH but degrades in acidic conditions (t < 24 hrs at pH 3) .
- Melting Point : ~150–160°C (similar to pyridinecarbonitrile analogs) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the PKCθ inhibitory activity of 3-pyridinecarbonitrile derivatives?
- Methodological Answer :
- Substituent Variation : Systematic modification of the pyrrolidine and pyridine substituents (e.g., halogenation, methoxy groups) alters binding affinity. Example SAR table:
| Compound | R (Pyridine) | R (Pyrrolidine) | IC (PKCθ) |
|---|---|---|---|
| 4a | 3-Br, 4-OMe | -H | 1.2 µM |
| 4p | 1H-Indol-5-yl | 3,4-OMe | 70 nM |
(Adapted from PKCθ inhibitor optimization in )
- Computational Docking : Molecular dynamics simulations identify key interactions (e.g., hydrogen bonds with Lys409 and Glu533 in PKCθ) .
- In Vitro Validation : Kinase selectivity panels (e.g., testing against 21 serine/threonine kinases) confirm isoform specificity .
Q. What strategies resolve contradictions in reported bioactivity data across different experimental models for this compound?
- Methodological Answer :
- Assay Standardization : Use uniform cell lines (e.g., Jurkat T-cells for PKCθ) and ATP concentrations (e.g., 10 µM) to minimize variability .
- Orthogonal Validation : Combine biochemical (e.g., kinase inhibition) and cellular assays (e.g., IL-2 suppression in splenocytes) to confirm activity .
- Data Normalization : Express results as % inhibition relative to controls (e.g., staurosporine as a reference inhibitor) .
Q. How do computational models predict the binding affinity of this compound with PKCθ, and how can they be validated experimentally?
- Methodological Answer :
- Docking Workflow :
Ligand Preparation : Generate 3D conformers using software like OpenBabel.
Protein Preparation : Extract PKCθ crystal structure (PDB: 3A9W) and remove water molecules.
Grid Definition : Focus on the ATP-binding pocket (residues 390–540).
- Validation : Compare predicted ΔG values with experimental IC via linear regression (R > 0.8 indicates reliability) .
Q. What experimental approaches elucidate the metabolic stability and potential toxicity of pyrrolidine-containing pyridinecarbonitriles?
- Methodological Answer :
- Metabolic Profiling :
- Liver Microsomes : Incubate with human liver microsomes (HLMs) and NADPH to assess CYP450-mediated degradation (e.g., t > 60 mins indicates stability) .
- Metabolite ID : LC-MS/MS detects hydroxylated or N-oxidized metabolites .
- Toxicity Screening :
- hERG Assay : Patch-clamp electrophysiology evaluates cardiac risk (IC > 10 µM preferred) .
- Ames Test : Bacterial reverse mutation assay (e.g., S. typhimurium TA98) checks mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
